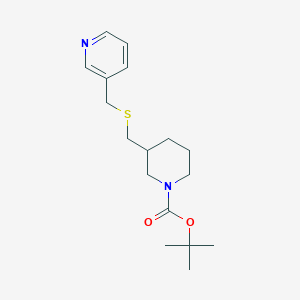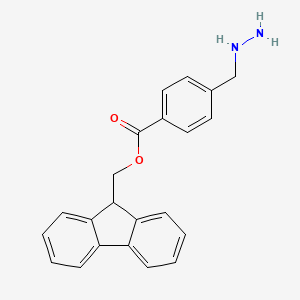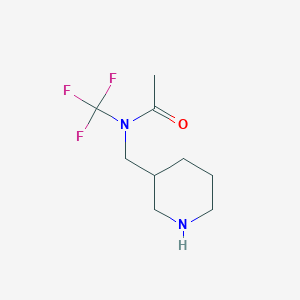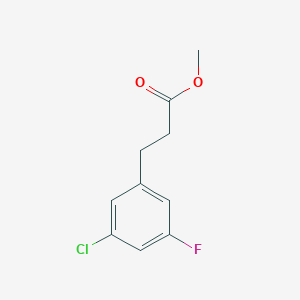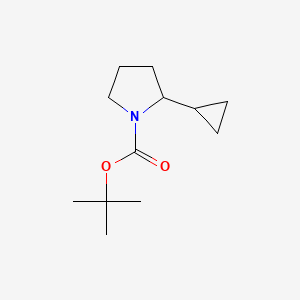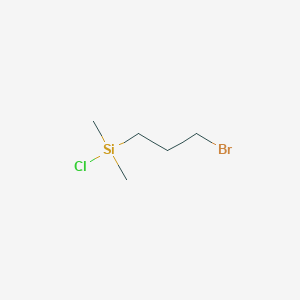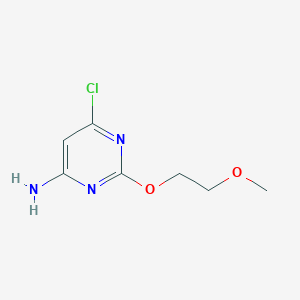
6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H10ClN3O2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely studied due to their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine typically involves the selective displacement of a chloride group at the C4 position of a pyrimidine ring. One common method involves reacting 4-chloro-2,6-diaminopyrimidine with 2-methoxyethanol under basic conditions to introduce the 2-methoxyethoxy group at the C2 position . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the C6 position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .
Applications De Recherche Scientifique
6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-(methylthio)pyrimidin-4-amine: This compound has a similar structure but with a methylthio group instead of the 2-methoxyethoxy group.
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine: This compound has a methoxymethyl group at the C2 position instead of the 2-methoxyethoxy group.
Uniqueness
6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine is unique due to the presence of the 2-methoxyethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H10ClN3O2 |
|---|---|
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
6-chloro-2-(2-methoxyethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3O2/c1-12-2-3-13-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3,(H2,9,10,11) |
Clé InChI |
BRCRRBUUZKIITM-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=NC(=CC(=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


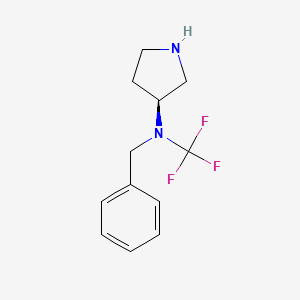
![6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)

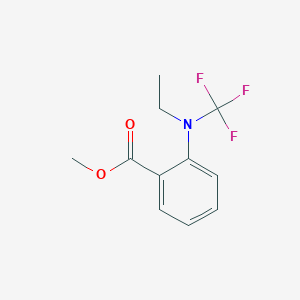
![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)
